

Application Notes and Protocols: 3-(N-Methylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry

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Compound of Interest

	3-(<i>N</i> -Methylaminocarbonyl)phenylboronic acid
Compound Name:	<i>Methylaminocarbonyl)phenylboron</i> ic acid
Cat. No.:	B141188

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Methylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the incorporation of a methylaminocarbonylphenyl group into various heterocyclic scaffolds, a common strategy in the design of inhibitors targeting key signaling pathways implicated in cancer and other diseases. A significant application of this compound is in the preparation of thiazolopyridinylacetamide derivatives that act as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) kinases.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[\[1\]](#)[\[2\]](#)[\[3\]](#) Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[\[2\]](#) Dual inhibitors of PI3K and mTOR are of particular interest as they can simultaneously block multiple nodes in this critical pathway, potentially leading to a more profound and durable anti-cancer effect.[\[4\]](#)

Application: Synthesis of PI3K/mTOR Inhibitors

3-(N-Methylaminocarbonyl)phenylboronic acid serves as a key reagent for the synthesis of a variety of kinase inhibitors. A prominent example is its use in constructing the core structure of thiazolopyridinylacetamide-based PI3K/mTOR inhibitors. The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between **3-(N-Methylaminocarbonyl)phenylboronic acid** and a halogenated thiazolopyridinylacetamide core. This reaction efficiently forms a C-C bond, linking the phenylboronic acid-derived fragment to the heterocyclic system.

Mechanism of Action of Boronic Acid-Based Inhibitors

While **3-(N-Methylaminocarbonyl)phenylboronic acid** is primarily a synthetic intermediate in this context, the boronic acid functional group itself is a well-established pharmacophore in medicinal chemistry. Boronic acids are known to form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, mimicking the tetrahedral transition state of the enzymatic reaction. This mechanism is particularly relevant for serine proteases but also has implications for kinase inhibition, where interactions with active site residues can lead to potent and selective inhibition.

Quantitative Data: Representative PI3K/mTOR Inhibitors

While specific IC₅₀ values for a thiazolopyridinylacetamide derivative synthesized directly from **3-(N-Methylaminocarbonyl)phenylboronic acid** are not readily available in the public domain, the following table presents a summary of the inhibitory activities of several representative dual PI3K/mTOR inhibitors to provide a benchmark for the potency of this class of compounds.

Compound Name/ID	PI3K α IC50 (nM)	mTOR IC50 (nM)	Cell Line/Assay Conditions
PI-103	8	20	In vitro kinase assay
NVP-BEZ235	4	21	In vitro kinase assay
GDC-0980 (Apitolisib)	5	17	In vitro kinase assay
VS-5584 (SB2343)	2.6	3.7	In vitro kinase assay
Gedatolisib	0.4	1.1	In vitro kinase assay

Experimental Protocols

Synthesis of a Thiazolopyridinylacetamide PI3K/mTOR Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **3-(N-Methylaminocarbonyl)phenylboronic acid** with a hypothetical brominated thiazolopyridinylacetamide precursor.

Materials:

- **3-(N-Methylaminocarbonyl)phenylboronic acid**
- 2-bromo-N-(pyridin-2-yl)thiazolo[5,4-b]pyridin-5-amine (or similar halogenated core)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction flask, add the brominated thiazolopyridinylacetamide core (1.0 eq), **3-(N-Methylaminocarbonyl)phenylboronic acid** (1.2 eq), and potassium carbonate (3.0 eq).
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired thiazolopyridinylacetamide inhibitor.

Caption: Synthetic workflow for a PI3K/mTOR inhibitor.

In Vitro PI3K α Kinase Assay Protocol

This protocol is for determining the in vitro inhibitory activity of a compound against the PI3K α isoform using a luminescence-based assay that measures ATP consumption.

Materials:

- Recombinant human PI3K α enzyme
- PI3K substrate (e.g., PIP2)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compound (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
- Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
- Add the PI3K α enzyme and the lipid substrate solution to each well.
- Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 μ L.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a first step to

deplete the remaining ATP and a second step to convert ADP to ATP, which is then used to generate a luminescent signal.

- Incubate the plate as recommended by the assay kit manufacturer.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay Protocol

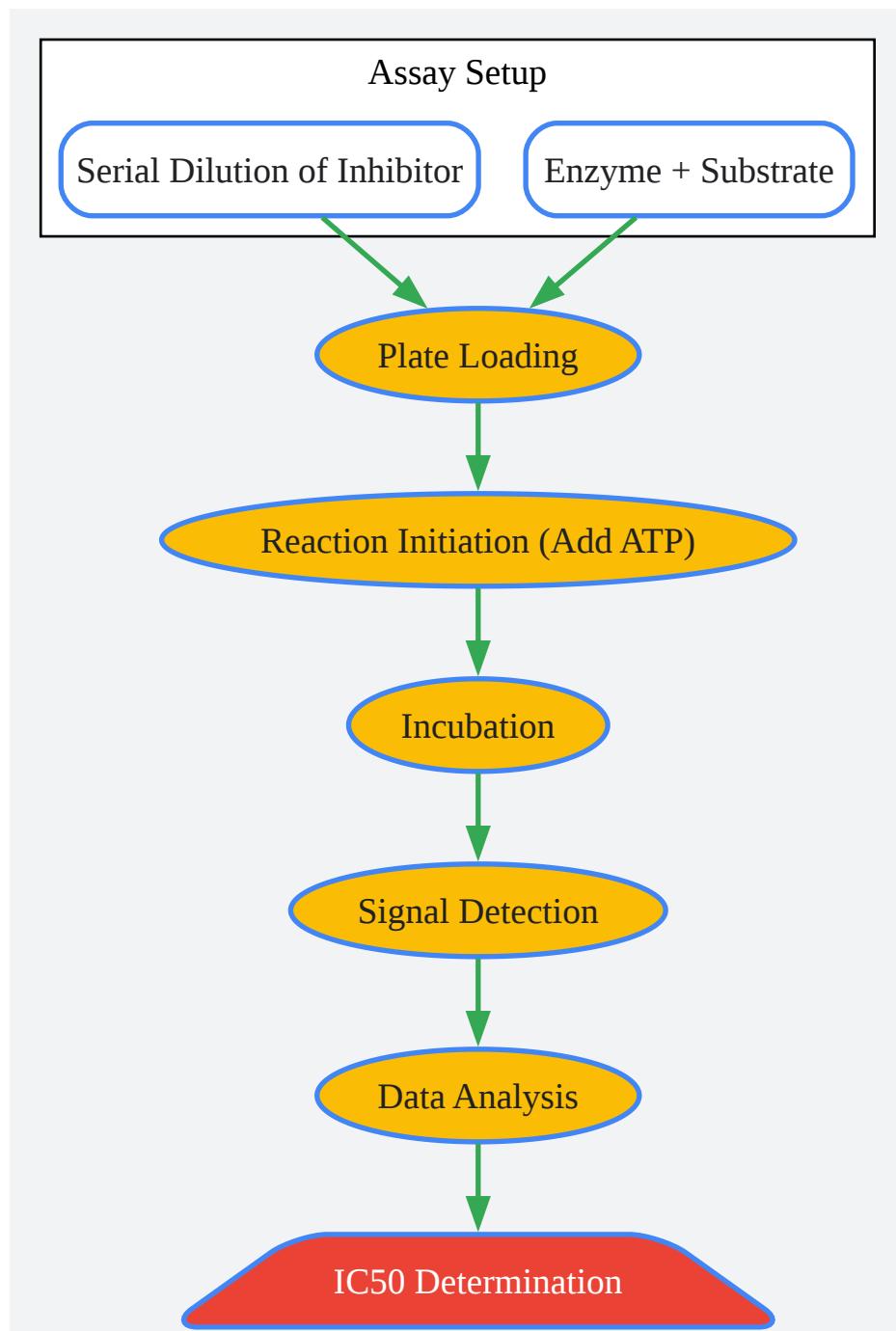
This protocol outlines a method for assessing the inhibitory activity of a compound against mTOR kinase using an immunoprecipitation-based assay.

Materials:

- Cell line expressing mTOR (e.g., HEK293T)
- Cell lysis buffer (e.g., CHAPS-based buffer)
- Anti-mTOR antibody
- Protein A/G agarose beads
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
- Inactive substrate (e.g., recombinant 4E-BP1)
- [γ -³²P]ATP or a non-radioactive ATP detection system
- Test compound (dissolved in DMSO)
- Scintillation counter or phosphorimager (for radioactive assay) or appropriate detection reagents for non-radioactive assays.

Procedure:

- Lyse the cells and immunoprecipitate mTOR using an anti-mTOR antibody and protein A/G agarose beads.
- Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
- Resuspend the beads in kinase assay buffer.
- Prepare a serial dilution of the test compound in DMSO and further dilute in kinase assay buffer.
- Add the diluted test compound or vehicle (DMSO) to the tubes containing the mTOR immunoprecipitates.
- Add the inactive substrate (e.g., 4E-BP1).
- Initiate the kinase reaction by adding [γ -³²P]ATP (or cold ATP for non-radioactive methods).
- Incubate the reaction at 30 °C for 20-30 minutes with gentle agitation.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the reaction products by SDS-PAGE.
- If using [γ -³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated substrate using a phosphorimager. For non-radioactive methods, perform a Western blot using a phospho-specific antibody for the substrate.
- Determine the percent inhibition at each compound concentration and calculate the IC₅₀ value.



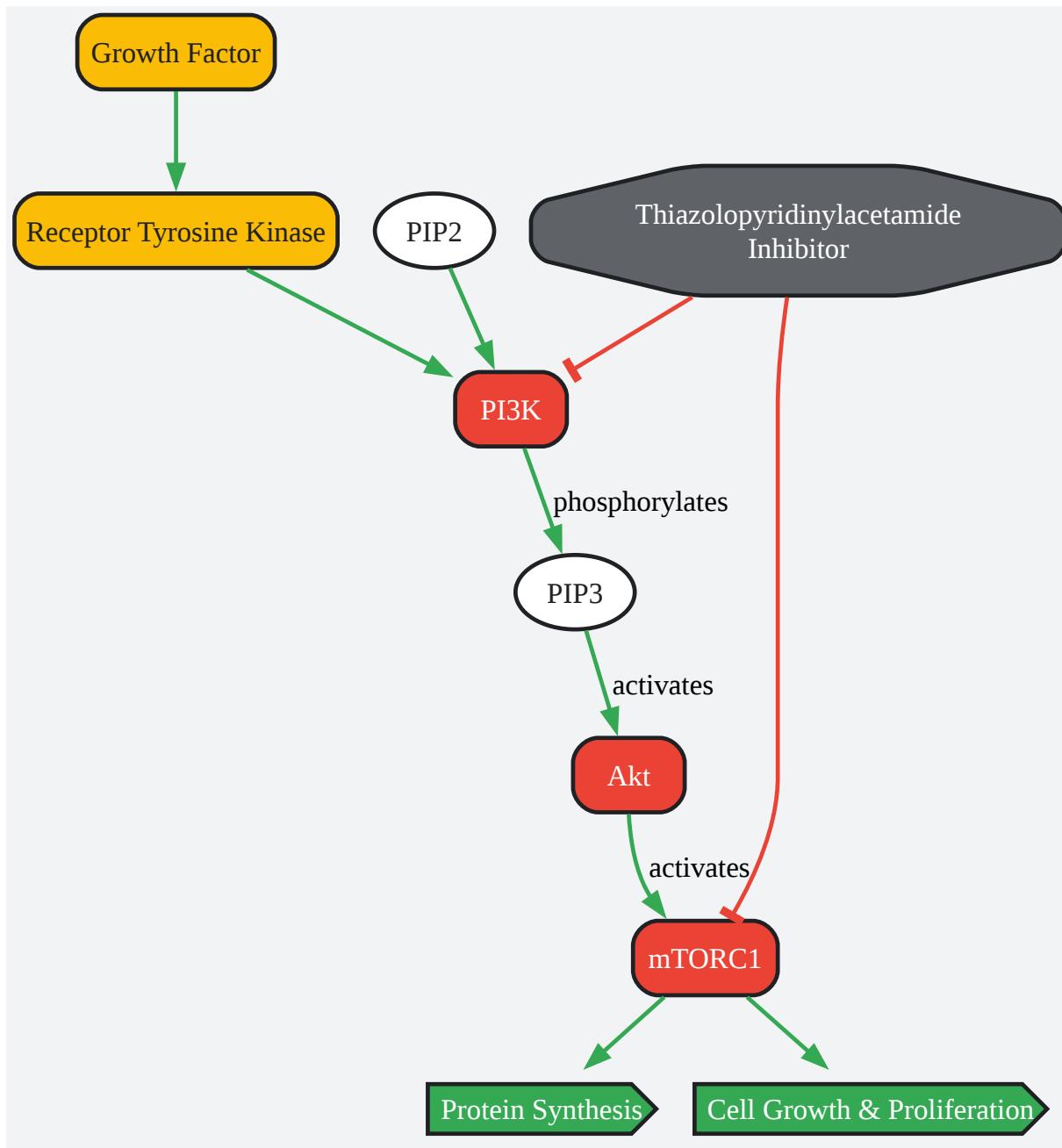
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Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt.

Akt, in turn, phosphorylates and regulates numerous downstream targets, including the activation of mTORC1, which promotes protein synthesis and cell growth.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

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